

4-Methylthiopiperidine: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology

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Compound of Interest

Compound Name: 4-Methylthiopiperidine

Cat. No.: B2664829

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.^[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. Within this important class, **4-Methylthiopiperidine** (4-MTP) emerges as a particularly intriguing building block. The introduction of a methylthio (-SCH₃) group at the 4-position imparts unique physicochemical properties that can be strategically exploited in drug design. This guide explores the core characteristics, synthetic utility, and diverse research applications of 4-MTP, providing field-proven insights for its effective application in modern therapeutic development.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. 4-MTP is a solid at room temperature, typically supplied as a hydrochloride salt to improve stability and handling.

Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NS	ChemScene
Molecular Weight	131.24 g/mol	ChemScene
CAS Number	767270-41-7 (Free Base)	ChemicalBook
CAS Number	208245-70-9 (HCl Salt)	Sigma-Aldrich
Melting Point (HCl)	124-127°C	Sigma-Aldrich
Boiling Point (Free Base)	202.6 ± 33.0 °C (Predicted)	ChemicalBook
Purity	Typically ≥97%	Sigma-Aldrich

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. While a dedicated spectrum for 4-MTP is not publicly available, its expected signature can be reliably predicted based on established principles and data from analogous structures like 4-methylpiperidine.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. A sharp singlet around δ 2.1 ppm would correspond to the three protons of the methylthio group (-S-CH₃). The piperidine ring protons would appear as multiplets in the δ 2.5-3.5 ppm range for those adjacent to the nitrogen and in the δ 1.5-2.0 ppm range for the others. The proton at the 4-position (methine proton) would likely be a multiplet around δ 2.7-3.0 ppm.
- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides direct information about the carbon skeleton.[\[3\]](#) A signal for the methylthio carbon (-S-CH₃) would be expected in the aliphatic region, typically around δ 15 ppm. The piperidine carbons would appear at distinct chemical shifts: C4 (bearing the -SCH₃ group) around δ 40-45 ppm, C2/C6 (adjacent to nitrogen) around δ 45-50 ppm, and C3/C5 around δ 30-35 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups.[\[2\]](#) Key absorptions for 4-MTP would include C-H stretching vibrations just below 3000 cm⁻¹, an N-H stretching band (for the secondary amine) around 3300 cm⁻¹, and C-N stretching vibrations

in the 1200-1000 cm^{-1} region. The C-S stretch is typically weak and appears in the 800-600 cm^{-1} range.

Safety and Handling

4-Methylthiopiperidine hydrochloride is classified as harmful and an irritant.

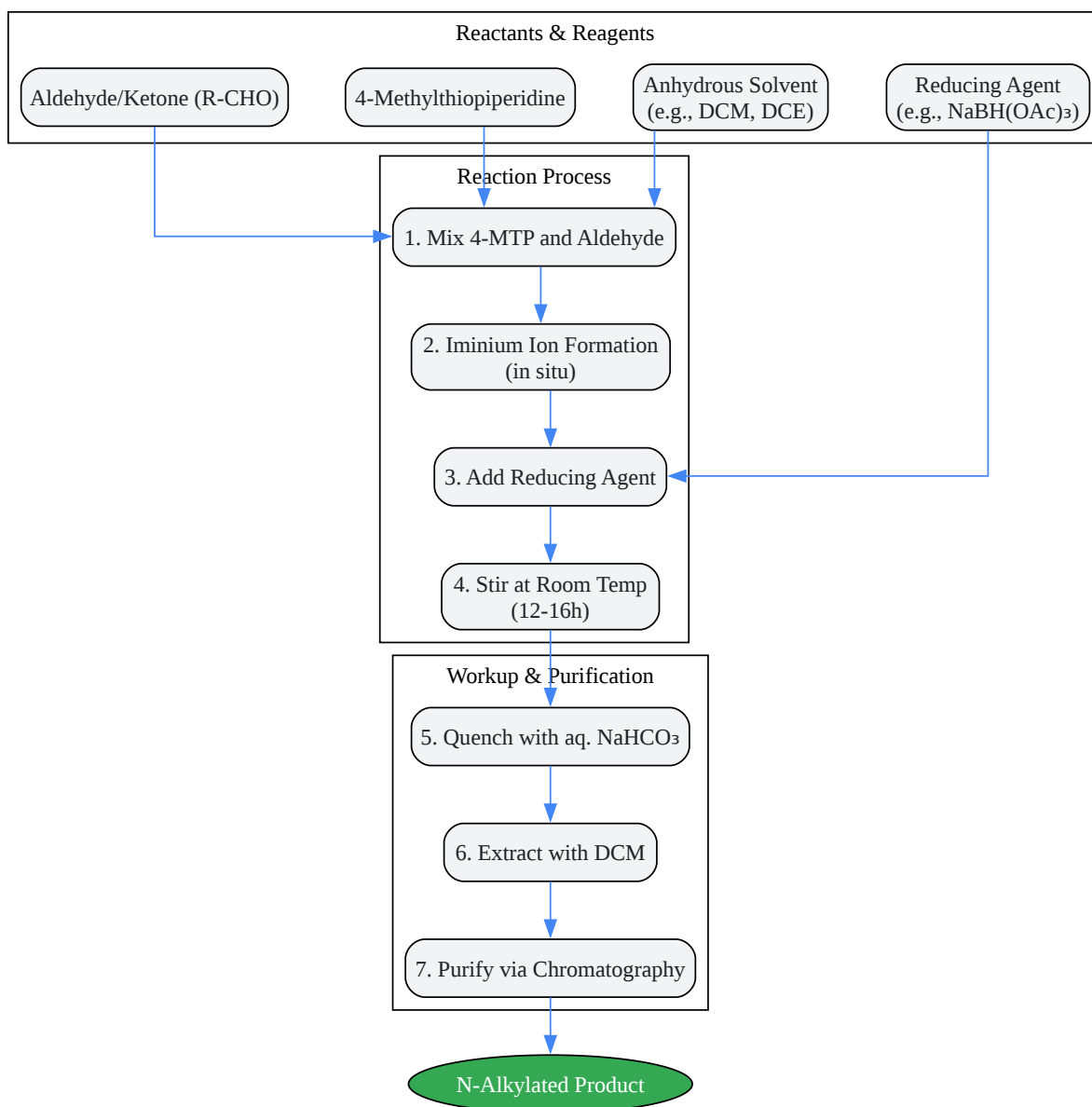
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust and ensure thorough washing after handling. Store in a tightly closed container at room temperature.

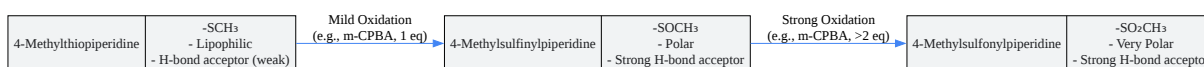
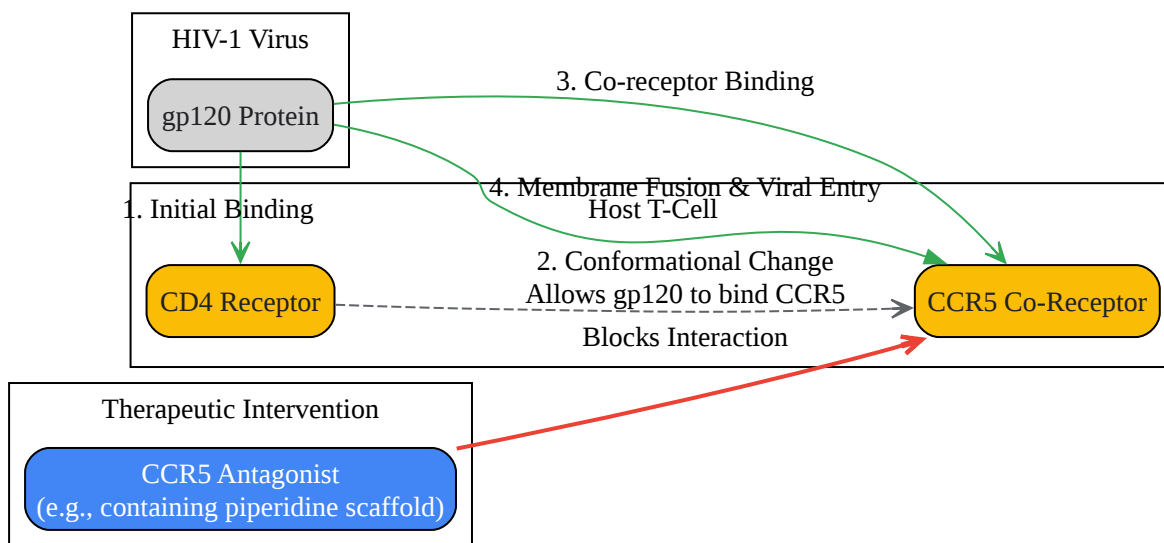
Section 2: Synthetic Accessibility & Key Reactions

The utility of a building block is directly tied to its reactivity and the ease with which it can be incorporated into larger molecules. The secondary amine of the piperidine ring in 4-MTP is the primary site for synthetic modification, most commonly through N-alkylation or N-arylation reactions.

Key Synthetic Workflow: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.^[5] It offers high yields and functional group tolerance, making it a preferred strategy in medicinal chemistry. The workflow involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.





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